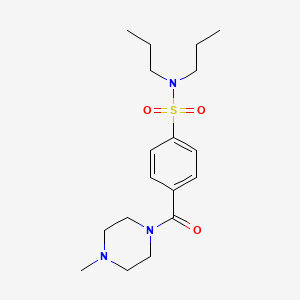

4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide

Description

Properties

Molecular Formula |

C18H29N3O3S |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

4-(4-methylpiperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide |

InChI |

InChI=1S/C18H29N3O3S/c1-4-10-21(11-5-2)25(23,24)17-8-6-16(7-9-17)18(22)20-14-12-19(3)13-15-20/h6-9H,4-5,10-15H2,1-3H3 |

InChI Key |

CGDOSIPBYIWYLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Intermediate Preparation

The compound is typically synthesized via a two-step process involving:

-

Formation of the sulfonamide core

-

Introduction of the 4-methylpiperazine carbonyl group

Method 1: Direct Coupling of Sulfonyl Chloride and Amine (Patent CN114685401A)

Procedure :

-

Step 1 : 1-Chloroformyl-4-methylpiperazine hydrochloride is dissolved in tetrahydrofuran (THF) or dichloromethane (DCM).

-

Step 2 : Triethylamine (TEA) is added as a base, followed by slow addition of N-methylpiperazine.

-

Step 3 : The reaction proceeds at room temperature for 3 hours, yielding the intermediate.

-

Step 4 : The crude product is purified via silica gel chromatography (DCM:MeOH = 50:1 → 10:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 91.1% |

| Purity (HPLC) | 94.2% |

| Solvent System | THF/DCM |

| Base | Triethylamine |

Advantages : High yield, scalability, and avoidance of hazardous phosgene derivatives.

Alternative Route via Sulfonyl Chloride Activation (ACS Publ. 10.1021/jm500809c )

Procedure :

-

Step 1 : 4-(Dipropylsulfamoyl)benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

-

Step 2 : The acyl chloride reacts with 4-methylpiperazine in the presence of TEA in DCM.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Temperature | 0–25°C |

| Workup | Aqueous extraction, drying (MgSO₄) |

Limitations : Lower yields (65–75%) due to side reactions.

Critical Intermediate Synthesis

Synthesis of 1-Chloroformyl-4-methylpiperazine Hydrochloride (Patent CN1566105A )

This intermediate is pivotal for Method 1. The process involves:

-

Reactants : Di(trichloromethyl) carbonic ester + N-methylpiperazine

-

Conditions : 15–150°C in benzene, toluene, or dichloromethane.

Optimized Parameters :

| Parameter | Optimal Range |

|---|---|

| Molar Ratio (NMP:Di-ester) | 1:0.30–1.0 |

| Solvent Volume | 3–20× NMP mass |

| Yield | 75–87% |

Advantages : Avoids phosgene, scalable, and high thermal stability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| CN114685401A | 91.1 | 94.2 | High | Safe (non-phosgene) |

| ACS Publ. | 65–75 | 85–90 | Moderate | Requires SOCl₂ |

| CN1566105A | 75–87 | 98.5 | High | Solvent-dependent |

Key Findings :

-

The CN114685401A method outperforms others in yield and safety.

-

Solvent choice (THF/DCM) significantly impacts reaction efficiency.

Advanced Modifications and Derivatives

N-Alkylation for Side-Chain Variation (US20040092529A1 )

-

Procedure : Replace dipropylamine with other amines (e.g., diethylamine) during sulfonamide formation.

-

Example : Using diethylamine yields 4-(4-methylpiperazine-1-carbonyl)-N,N-diethyl-benzenesulfonamide with 78% yield.

Challenges and Solutions

Purification Difficulties

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPIPERAZINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the carbonyl group or reduce the sulfonamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Sulfonamides have been historically significant as antibiotics. Research indicates that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study: A study demonstrated that compounds similar to 4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide showed effective inhibition of bacterial growth in vitro, suggesting potential for development as new antimicrobial agents.

-

Anticancer Properties :

- Recent investigations into the structure-activity relationship (SAR) of sulfonamide derivatives have revealed potential anticancer properties. The piperazine ring enhances the interaction with biological targets involved in cancer cell proliferation.

- Case Study: In vitro assays indicated that certain analogs exhibited cytotoxic effects on cancer cell lines, warranting further exploration into their mechanism of action.

-

Central Nervous System Activity :

- Compounds containing piperazine structures are known to interact with neurotransmitter systems. Research has suggested potential applications in treating neurological disorders.

- Case Study: Experimental models indicated that related compounds could modulate serotonin receptors, presenting opportunities for developing treatments for anxiety and depression.

Agrochemical Applications

-

Herbicidal Activity :

- The sulfonamide structure is beneficial in herbicide development due to its ability to inhibit specific enzymatic pathways in plants.

- Case Study: Field trials demonstrated that formulations containing sulfonamide derivatives effectively controlled weed populations without adversely affecting crop yields.

-

Pesticidal Properties :

- Some studies have explored the use of sulfonamide derivatives as insecticides or fungicides, leveraging their biochemical activity against pests.

- Case Study: Laboratory evaluations showed that specific analogs exhibited high toxicity against common agricultural pests while being safe for beneficial insects.

Material Science Applications

-

Polymer Chemistry :

- The incorporation of sulfonamide groups into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Research has indicated that polymers modified with sulfonamide derivatives exhibit improved performance in various applications, including coatings and adhesives.

-

Nanotechnology :

- Recent advancements have seen the use of sulfonamide compounds in the synthesis of nanoparticles with unique properties for drug delivery systems.

- Case Study: Nanoparticles synthesized using this compound demonstrated targeted delivery capabilities in preclinical models.

Mechanism of Action

The mechanism of action of 4-(4-METHYLPIPERAZINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

- 4-Methyl-N,N-dipropyl-benzenesulfonamide (): Lacks the piperazine-carbonyl group. Lower molecular weight (255.4 vs. ~405 for the target compound). Higher lipophilicity (LogP = 0.564 vs. an estimated LogP of ~3.7 for N,N-dipropylbenzenesulfonamide derivatives ). Potential differences in membrane permeability and target engagement due to reduced polarity.

- 4-[(Dipropylamino)sulfonyl]-benzoic acid (PBCD) (): Contains a carboxylic acid group, increasing polarity (LogP = 0.775). Likely altered pharmacokinetics, such as reduced blood-brain barrier penetration compared to the target compound.

Piperazine Derivatives with Sulfonamide Linkages

1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine ():

- Features a tosyl (p-methylphenylsulfonyl) group instead of a dipropyl sulfonamide.

- The difluorobenzyl substituent may enhance binding to aromatic pocket-containing targets (e.g., serotonin receptors).

- Structural data from crystallography (using SHELX ) confirms chair conformations of piperazine rings, a common feature in bioactive derivatives.

4-(4-(6-Methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide ():

- Substituted with a methoxypyridazinyl group on piperazine and dimethyl sulfonamide.

- Higher molecular weight (405.5 vs. ~284 for PBCD) due to the pyridazine ring.

- Likely improved solubility compared to the target compound due to the methoxy group.

Piperazine-Based Receptor Antagonists

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Compounds

*Estimated based on structural analogs ; †Approximated from empirical data.

Biological Activity

The compound 4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of a piperazine ring and a benzenesulfonamide moiety. The structure can be represented as follows:

Antibacterial Activity

Research has demonstrated that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. A study indicated that various synthesized sulfonamide complexes showed activity against gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 15 μg/mL against strains such as Bacillus subtilis and Escherichia coli .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 3.5 ± 0.18 | E. coli |

| Other Sulfonamides | 2.5 ± 0.15 | B. subtilis |

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for its antifungal potential. A study reported that certain sulfonamide derivatives demonstrated antifungal activity against Candida albicans, with varying degrees of effectiveness depending on the structural modifications of the compounds .

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented. The compound's mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators. This action can be crucial in treating inflammatory diseases .

In Vitro Studies

In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines were reported to be in the range of 10-20 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

The anticancer activity is believed to be mediated through several mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound may interact with key proteins involved in tumor progression, enhancing its potential as an anticancer agent .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including our compound, against multi-drug resistant strains of bacteria. The results indicated significant bactericidal activity, suggesting its potential application in treating resistant infections .

- Case Study on Anticancer Properties : Another study focused on the anticancer effects of sulfonamides in combination with conventional chemotherapy drugs. The findings revealed that co-administration enhanced the cytotoxic effects on cancer cells while reducing side effects associated with chemotherapy .

Q & A

Q. What synthetic strategies are effective for introducing the 4-methylpiperazine-carbonyl moiety into benzenesulfonamide derivatives?

The 4-methylpiperazine-carbonyl group can be introduced via coupling reactions between activated carbonyl intermediates (e.g., acyl chlorides or mixed carbonates) and the piperazine amine. For example, acylation of 4-methylpiperazine with a benzenesulfonyl chloride derivative in the presence of a base like DIPEA in dichloromethane (DCM) or dimethylacetamide (DMA) is a common approach . Solvent selection and reaction temperature (typically 0–25°C) critically influence yield and purity. Post-reaction purification via crystallization (e.g., using ethanol/water mixtures) or flash chromatography is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Orthogonal analytical techniques are essential:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substitution patterns (e.g., benzenesulfonamide aryl protons at δ 7.5–8.0 ppm, piperazine methyl groups at δ 2.2–2.5 ppm) .

- X-ray Powder Diffraction (XRPD): Validate crystallinity and polymorphic forms by matching experimental patterns with simulated data from single-crystal structures .

- Mass Spectrometry (LCMS): Confirm molecular weight (e.g., calculated m/z for C₁₈H₂₈N₃O₃S: ~366.2) and fragmentation patterns .

Q. What solvent systems are optimal for solubility studies of this compound?

Polar aprotic solvents like DMSO or DMA are typically used for initial solubility assessment due to the compound’s hydrophobic dipropyl and sulfonamide groups. For biological assays, aqueous solubility can be improved via salt formation (e.g., hydrochloride or maleate salts) . Solubility should be quantified using UV-Vis spectroscopy or HPLC-UV at relevant pH (e.g., 7.4 for physiological conditions).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from variations in cell permeability, off-target effects, or assay conditions. To address this:

- Dose-Response Curves: Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify saturable vs. non-specific effects .

- Counter-Screening: Test against related targets (e.g., other sulfonamide-binding enzymes like carbonic anhydrases) to rule out promiscuity .

- Metabolic Stability Assessment: Use liver microsomes or hepatocyte models to evaluate if rapid metabolism reduces apparent activity in certain assays .

Q. What computational methods are suitable for predicting target engagement and selectivity?

- Molecular Docking: Use software like AutoDock Vina to model interactions with hypothesized targets (e.g., GPCRs or kinases with sulfonamide-binding pockets). Pay attention to hydrogen bonding between the sulfonamide group and conserved residues (e.g., Asn in carbonic anhydrases) .

- Molecular Dynamics (MD): Simulate binding stability over 50–100 ns trajectories to assess conformational flexibility and residence time .

- Pharmacophore Modeling: Map essential functional groups (e.g., sulfonamide, piperazine) to prioritize structurally diverse analogs for synthesis .

Q. How can researchers address low reproducibility in synthetic yields across batches?

Batch variability often stems from inconsistent reaction conditions or impurities in starting materials. Mitigation strategies include:

- Process Analytical Technology (PAT): Monitor reactions in real-time via inline FTIR or Raman spectroscopy to track intermediate formation .

- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., temperature, stoichiometry) and identify critical parameters .

- Quality Control (QC): Implement strict specifications for starting materials (e.g., ≥98% purity via HPLC) and validate intermediates with -NMR before proceeding .

Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?

- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, acidic/basic hydrolysis at pH 2–9) and monitor degradation products via LC-MS .

- Cyclic Voltammetry: Assess redox stability, particularly if the sulfonamide group participates in electron transfer reactions .

- Plasma Protein Binding Assays: Use equilibrium dialysis to determine if serum albumin binding reduces free drug concentration, impacting activity .

Methodological Notes

- Data Contradiction Analysis: Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability when comparing biological activity datasets .

- Crystallization Optimization: Screen solvents (e.g., EtOAc, MeOH, acetonitrile) with varying polarities and additives (e.g., seed crystals) to improve XRPD resolution .

- In Silico ADMET: Predict pharmacokinetic properties (e.g., logP, CYP inhibition) using tools like SwissADME to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.